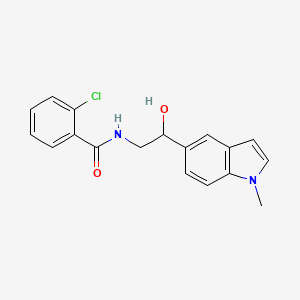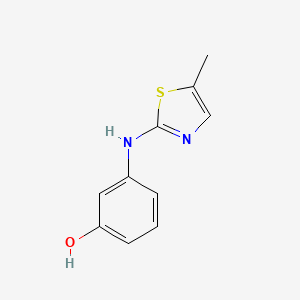![molecular formula C18H18ClNO5 B2965294 [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1288670-03-0](/img/structure/B2965294.png)
[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a chloro-substituted aniline moiety and a methoxyphenyl acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and 2-methoxyphenylacetic acid.
Formation of Intermediate: The first step involves the reaction of 3-chloro-4-methoxyaniline with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 2-methoxyphenylacetic acid under specific reaction conditions, such as the presence of a coupling reagent (e.g., EDCI or DCC) and a base (e.g., triethylamine).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules with industrial relevance.
Wirkmechanismus
The mechanism of action of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-chlorophenyl)acetate
- [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(4-methoxyphenyl)acetate
Comparison
- Structural Differences : The presence of different substituents on the phenyl ring can significantly alter the compound’s chemical properties and biological activity.
- Uniqueness : [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is unique due to its specific combination of chloro and methoxy groups, which confer distinct reactivity and interaction profiles.
Eigenschaften
IUPAC Name |
[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-23-15-6-4-3-5-12(15)9-18(22)25-11-17(21)20-13-7-8-16(24-2)14(19)10-13/h3-8,10H,9,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXFSEZMWAVFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2965215.png)

![phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate](/img/structure/B2965219.png)

![3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid](/img/structure/B2965222.png)
![N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2965227.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965228.png)


![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2965232.png)
![1-[2-(4-chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2965233.png)
![ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2965234.png)
